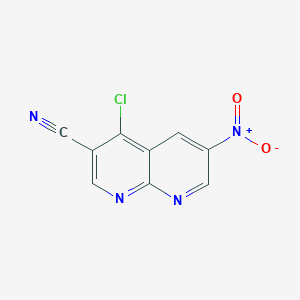

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile involves several methods, including multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, microwave reactions, and cycloaddition reactions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Analyse Chemischer Reaktionen

General Reactivity Profile

The compound contains three key functional groups:

-

Chlorine at position 4 (electrophilic substitution site).

-

Nitro group at position 6 (electron-withdrawing, directs further substitution).

-

Cyano group at position 3 (potential site for hydrolysis or nucleophilic attack).

Key Reactivity Trends

-

Nucleophilic Aromatic Substitution (NAS):

The chlorine atom at position 4 is activated by the electron-withdrawing nitro and cyano groups, making it susceptible to displacement by nucleophiles. For example: -

Nitro Group Reduction:

The nitro group at position 6 can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, yielding 6-amino-4-chloro-1,8-naphthyridine-3-carbonitrile . -

Cyano Group Transformations:

Synthetic Routes

While direct synthesis of 4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile is not described, analogous methods for 1,8-naphthyridines suggest potential pathways:

Gould-Jacobs Reaction

-

Start with 2-amino-5-nitropyridine.

-

Condense with diethyl ethoxymethylenemalonate (EMME).

-

Cyclize under thermal conditions to form the naphthyridine core .

-

Introduce chlorine via electrophilic substitution (e.g., Cl₂/FeCl₃).

Friedländer Reaction

-

React 2-amino-3-cyanopyridine with nitro-substituted ketones.

-

Acid-catalyzed cyclization forms the naphthyridine skeleton .

Functionalization Reactions

Based on similar derivatives, the following transformations are plausible:

Challenges and Limitations

-

Steric hindrance from the nitro group may slow substitution at position 4.

-

Nitro reduction requires careful control to avoid over-reduction or side reactions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibacterial agents. Research has shown that derivatives of 1,8-naphthyridine, including 4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, are effective against various pathogenic bacteria.

Case Studies:

- A study demonstrated that naphthyridine derivatives showed activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds outperforming traditional antibiotics like ciprofloxacin and ampicillin .

- Another investigation highlighted the efficacy of similar compounds against multidrug-resistant Enterococcus strains, indicating their potential as therapeutic alternatives in treating resistant infections .

Antitumor Properties

Research into the antitumor potential of this compound has yielded promising results. The compound has been studied for its cytotoxic effects on various cancer cell lines.

Case Studies:

- In vitro studies have shown that certain derivatives possess significant cytotoxicity against human cancer cells, suggesting potential applications in cancer therapy .

- The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for effective cancer treatment .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies:

- Research indicates that naphthyridine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models, highlighting their utility in managing conditions like arthritis and other inflammatory disorders .

Wirkmechanismus

The mechanism of action of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile . While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties. This highlights the importance of structural modifications in determining the specific applications and effects of these compounds.

Biologische Aktivität

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS No. 305370-84-7) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

- A naphthyridine core which contributes to its pharmacological properties.

- A chlorine atom at position 4 and a nitro group at position 6, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound.

Research Findings

-

Antibacterial Efficacy :

- A study demonstrated that derivatives of naphthyridines exhibited significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing effectiveness comparable to standard antibiotics like tetracycline .

- The presence of the 4-chloro substituent was found to enhance antibacterial properties against resistant strains .

- Minimum Inhibitory Concentrations (MIC) :

Anticancer Activity

The anticancer potential of this compound has been investigated with promising results.

Case Studies

-

In vitro Studies :

- Research involving various naphthyridine derivatives showed significant cytotoxicity against human breast cancer cell lines (e.g., MCF7). Compounds were evaluated for their IC50 values, with some derivatives achieving IC50 values lower than that of established chemotherapeutic agents like staurosporine .

- For instance, certain derivatives displayed IC50 values as low as 1.47 µM , indicating strong antiproliferative effects .

- Mechanism of Action :

Anti-inflammatory Activity

The anti-inflammatory properties of naphthyridine compounds have also been explored.

Findings

- Inhibition of Inflammatory Mediators :

- Potential Applications :

- Given their ability to modulate inflammatory responses, these compounds could serve as leads for developing new anti-inflammatory drugs.

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClN4O2/c10-8-5(2-11)3-12-9-7(8)1-6(4-13-9)14(15)16/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWPBMZKTZRMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC=C(C(=C21)Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573999 | |

| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305370-84-7 | |

| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.